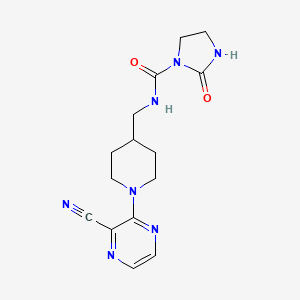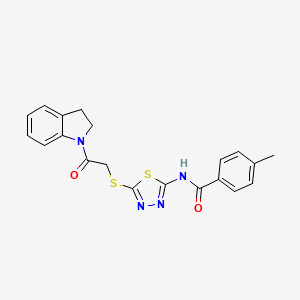
3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mécanisme D'action
Target of Action
The primary targets of 3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride are likely to be the monoamine transporters, specifically the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), blocking the reuptake of these monoamine neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced neuronal signaling . In addition to its reuptake inhibition properties, it is also a releasing agent of these neurotransmitters .
Biochemical Pathways
The compound’s action on monoamine transporters affects several biochemical pathways. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it impacts the serotonergic, noradrenergic, and dopaminergic pathways respectively . The downstream effects include modulation of mood, cognition, reward, learning, and memory.
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and duration of action.
Result of Action
The result of the compound’s action is an enhancement of monoaminergic neurotransmission, leading to various physiological and psychological effects. Given its mechanism of action, it may potentially have psychoactive properties . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropyl)-1-benzothiophen-5-ol typically involves multiple steps. One common method starts with the reaction of meta-methoxy bromobenzene with propylene oxide in the presence of methane sulfonic acid. This is followed by the addition of ammonia methanol and hydrobromic acid to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. The use of environmentally friendly reagents and solvents is prioritized. The overall yield of the industrial process can reach up to 63%, which is significantly higher than traditional methods .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminopropyl)-1-benzothiophen-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
3-(2-Aminopropyl)-1-benzothiophen-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): Known for its psychoactive properties and used in research related to neurotransmitter modulation.
6-(2-Aminopropyl)benzofuran (6-APB): Similar to 5-APB but with different pharmacological properties.
Uniqueness
3-(2-Aminopropyl)-1-benzothiophen-5-ol is unique due to its specific structure, which combines the benzothiophene core with an aminopropyl group This unique structure allows it to interact with molecular targets in a distinct manner compared to other similar compounds
Propriétés
IUPAC Name |
3-(2-aminopropyl)-1-benzothiophen-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS.ClH/c1-7(12)4-8-6-14-11-3-2-9(13)5-10(8)11;/h2-3,5-7,13H,4,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRPLBPOQUCLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=C1C=C(C=C2)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(dimethylsulfamoyl)-N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2862906.png)
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)
![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)







